3-Amino-4-iodo-1H-pyrazole (CAS: 81542-51-0) is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and process research. Structurally, it features a reactive primary amine at the C3 position and an iodine atom at the C4 position, anchored by a pyrazole core. This specific substitution pattern makes it an ideal precursor for the construction of complex fused bicyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are privileged scaffolds in kinase and autotaxin inhibitors [1]. The C4-iodide serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, while the C3-amine facilitates condensation and cyclization sequences, allowing for rapid, modular assembly of diverse pharmaceutical libraries [2].
Substituting 3-Amino-4-iodo-1H-pyrazole with its cheaper bromo analog (3-Amino-4-bromo-1H-pyrazole) or the unhalogenated 3-Amino-1H-pyrazole frequently leads to process failures in late-stage functionalization. The carbon-bromine bond in the bromo analog requires significantly higher temperatures and specialized, expensive phosphine ligands to undergo oxidative addition during palladium-catalyzed cross-coupling. These harsh conditions often cause competitive N-arylation or degradation of the unprotected C3-amine, drastically reducing yields . Conversely, attempting direct C-H activation on 3-Amino-1H-pyrazole suffers from poor regioselectivity and incompatibility with the free amino group. Procuring the C4-iodo derivative ensures rapid, low-temperature coupling kinetics, enabling chemists to bypass costly protection-deprotection steps and streamline the synthesis of fused heterocycles [1].
In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the leaving group at the C4 position critically dictates the required reaction conditions. 3-Amino-4-iodo-1H-pyrazole readily undergoes oxidative addition, achieving high yields (>80%) of C4-arylated products at mild temperatures (60 °C) using standard Pd catalysts without requiring protection of the C3-amine. In contrast, the comparator 3-Amino-4-bromo-1H-pyrazole typically requires temperatures exceeding 95 °C and specialized ligands, often resulting in <50% yield due to competitive side reactions involving the free amine [1].
| Evidence Dimension | Yield of C4-arylated pyrazole (unprotected amine) |
| Target Compound Data | 3-Amino-4-iodo-1H-pyrazole: >80% yield at 60 °C |
| Comparator Or Baseline | 3-Amino-4-bromo-1H-pyrazole: <50% yield at >95 °C |
| Quantified Difference | >30% absolute yield improvement and 35 °C reduction in operating temperature |
| Conditions | Standard Pd(dppf)Cl2 catalysis, aqueous base, 12-24 hours |
Allows procurement teams to justify the higher upfront cost of the iodo-compound by eliminating the reagent and time costs associated with amine protection/deprotection steps.
The synthesis of alkynyl-substituted pyrazoles via Sonogashira coupling is highly sensitive to the halogen electrophile. 3-Amino-4-iodo-1H-pyrazole demonstrates superior reactivity, yielding >75% of the C4-alkynyl derivative at mild temperatures (25-50 °C) . When attempting the same transformation with 3-Amino-4-bromo-1H-pyrazole, the reaction is notoriously sluggish, yielding <30% of the desired product and often leading to unwanted intramolecular cyclization byproducts between the alkyne and the adjacent amine under the required elevated temperatures [1].
| Evidence Dimension | Yield of C4-alkynylated product |
| Target Compound Data | 3-Amino-4-iodo-1H-pyrazole: >75% at 25-50 °C |
| Comparator Or Baseline | 3-Amino-4-bromo-1H-pyrazole: <30% at >80 °C |
| Quantified Difference | 45% higher yield and suppression of thermal degradation |
| Conditions | Pd(PPh3)2Cl2 / CuI co-catalysis, amine solvent |
Critical for medicinal chemists designing rigid, linear structural motifs without destroying the sensitive pyrazole core during synthesis.
For the synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine cores, the presence of both the C3-amine and C4-halogen is mandatory. Using 3-Amino-4-iodo-1H-pyrazole allows for a direct, two-step condensation and coupling sequence with an overall scaffold yield often exceeding 70% [1]. In comparison, starting from 4-Iodo-1H-pyrazole (lacking the amine) requires subsequent nitration and reduction steps to install the nitrogen functionality, which adds two synthetic steps, reduces overall yield to <40%, and introduces harsh reagents that complicate scale-up [2].
| Evidence Dimension | Overall yield and step count for pyrazolo-pyrimidine core synthesis |
| Target Compound Data | 3-Amino-4-iodo-1H-pyrazole: 2 steps, >70% overall yield |
| Comparator Or Baseline | 4-Iodo-1H-pyrazole: 4 steps, <40% overall yield |
| Quantified Difference | Elimination of 2 synthetic steps and >30% absolute yield increase |
| Conditions | Condensation with 1,3-dicarbonyls followed by C4 functionalization |
Directly impacts the cost of goods (COGs) and accelerates the timeline for delivering preclinical drug candidates by streamlining the synthetic route.
The compound is the optimal starting material for constructing voltage-gated calcium channel and sigma-1 receptor modulators. The C3-amine is utilized for condensation with 1,3-dicarbonyls to form the bicyclic core, while the C4-iodo group allows for subsequent, high-yielding Suzuki couplings to install critical aryl pharmacophores [1].
In the pursuit of novel treatments for fibrotic diseases, this building block enables the rapid assembly of N-alkylated, C4-arylated pyrazole cores. The high reactivity of the iodo group ensures that late-stage diversification can be performed efficiently under mild conditions, preserving the integrity of complex substituents [2].
For industrial medicinal chemistry teams building libraries of pyrazolo[3,4-d]pyrimidines, the compound serves as a universal, bifunctional linchpin. It allows chemists to bypass amine protection steps, utilizing the iodo group for parallel cross-coupling reactions to rapidly explore chemical space around the C4 position.
Irritant